Cas no 930695-81-1 (Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-)
![Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/930695-81-1x500.png)
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 化学的及び物理的性質
名前と識別子
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- Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-
- 2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
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- インチ: 1S/C21H21N5OS/c1-2-6-16(7-3-1)21-23-19(27-24-21)14-25-10-12-26(13-11-25)15-20-22-17-8-4-5-9-18(17)28-20/h1-9H,10-15H2
- InChIKey: OEVPZSJMMLLGBN-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N=C1CN1CCN(CC2ON=C(C3=CC=CC=C3)N=2)CC1
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Enamine | EN300-6493577-0.05g |
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole |
930695-81-1 | 95% | 0.05g |
$491.0 | 2023-05-30 | |
1PlusChem | 1P029IY8-100mg |
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole |
930695-81-1 | 95% | 100mg |
$794.00 | 2024-04-20 | |
Enamine | EN300-6493577-0.1g |
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole |
930695-81-1 | 95% | 0.1g |
$592.0 | 2023-05-30 | |
1PlusChem | 1P029IY8-50mg |
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole |
930695-81-1 | 95% | 50mg |
$669.00 | 2024-04-20 |
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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2. Book reviews
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-に関する追加情報
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- (CAS No. 930695-81-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-, identified by its CAS number 930695-81-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound combines the structural features of benzothiazole with a piperazine moiety, making it a versatile scaffold for the development of bioactive molecules. The presence of a 3-phenyl-1,2,4-oxadiazol-5-yl group further enhances its potential as a pharmacophore in drug discovery.
The benzothiazole core is a well-known pharmacophore found in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. Its aromatic system provides a stable framework for functionalization, while the sulfur and nitrogen atoms contribute to hydrogen bonding and electrostatic interactions with biological molecules. In contrast, the piperazine ring is widely recognized for its role in enhancing drug solubility and binding affinity. The combination of these structural elements in Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- makes it an attractive candidate for further exploration in medicinal chemistry.
Recent research has highlighted the potential of this compound in various therapeutic areas. One notable application is in the development of central nervous system (CNS) drugs. The piperazine moiety, in particular, has been extensively studied for its role in modulating neurotransmitter systems. Studies have shown that derivatives of piperazine can interact with serotonin receptors, dopamine receptors, and other key targets involved in neurological disorders. The incorporation of the benzothiazole and oxadiazol groups into this molecule may enhance its ability to cross the blood-brain barrier and exert therapeutic effects on CNS disorders.
In addition to its potential in CNS drug development, Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- has been explored for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. Preliminary studies have demonstrated promising results against Gram-positive and Gram-negative bacteria. The presence of the phenyl group and the oxadiazol moiety may contribute to its antimicrobial activity by disrupting essential bacterial processes such as DNA replication and protein synthesis.
The compound's potential as an anticancer agent is another area of active investigation. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The piperazine ring may enhance the compound's ability to bind to cancer-specific targets, leading to selective toxicity towards malignant cells. Furthermore, the oxadiazol group has been reported to exhibit anti-inflammatory properties, which could be beneficial in reducing tumor microenvironmental inflammation—a factor that promotes cancer progression.
Advances in computational chemistry have also facilitated the design and optimization of derivatives of Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yli)methyl]-1-piperazinyl]methyl]-. Molecular modeling studies have helped identify key structural features that contribute to bioactivity and selectivity. These insights have guided the synthesis of novel analogs with improved pharmacokinetic properties and reduced side effects. For instance, modifications to the piperazine ring have been shown to enhance solubility while maintaining or even improving binding affinity to biological targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole core followed by functionalization with the piperazine and oxadiazol moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to achieve enantiomerically pure compounds if stereochemical control is desired.
In conclusion, Benzothiazole, 2-[[(4-[(3-phenyl)-1,2,4-oxadiazol-5-yli)methyl]-1-piperazinyl]methyl] (CAS No. 930695®8210119; -81) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases including neurological disorders, antimicrobial infections, cancer, anti-inflammatory conditions. Ongoing research continues explore new derivatives applications, promising future contributions medicinal chemistry.
930695-81-1 (Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-) 関連製品
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